![molecular formula C43H54N4O8 B13843701 (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid
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Overview
Description
This compound is a highly complex polycyclic alkaloid characterized by a pentacyclic core structure with multiple fused rings, including diazatetracyclo and diazapentacyclo systems. Key substituents include ethyl, hydroxyl, methoxy, methyl, and a carboxylic acid group. Such structural complexity is typical of natural product-derived alkaloids, which often exhibit bioactivity due to their rigid frameworks and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its tetracyclic and pentacyclic ring systems. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups will produce alcohols.
Scientific Research Applications
Anticancer Activity
Nitrogen-containing heterocycles are well-known for their anticancer properties. The compound has shown promising results in various studies targeting cancer cells:
- Mechanism of Action : It is believed to interact with specific biological pathways that regulate cell proliferation and apoptosis in cancer cells .
- Case Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancer .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Spectrum of Activity : Studies have demonstrated its effectiveness against a range of pathogens including bacteria and fungi .
- Research Findings : In vitro tests revealed that the compound inhibits the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research highlights the anti-inflammatory properties of this compound:
- Biological Mechanisms : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
- Clinical Implications : These properties may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Neurological Applications
Recent studies suggest potential neurological benefits:
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis .
- Therapeutic Potential : Its application in neurodegenerative diseases like Alzheimer's is under investigation due to its ability to cross the blood-brain barrier .
Structural Insights
The intricate structure of this compound contributes to its diverse biological activities. The presence of multiple functional groups allows for interactions with various biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
Methyl Ester Derivatives
Example: Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- Structural Differences : Replaces the carboxylic acid group with a methyl ester and introduces an acetyloxy group at position 11.
- The acetyloxy group may alter metabolic stability compared to free hydroxyl groups in the target compound.
Carbamoyl Derivative
Example: Methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- Structural Differences : Substitutes the carboxylic acid with a carbamoyl group (-CONH2).
Functional Heterocyclic Compounds
Example: 3,N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide
- Structural Differences: A monocyclic thiazolinone with acetamide and phenylimino substituents.
- Bioactivity : Exhibits moderate enzyme inhibition (e.g., cholinesterases) but lacks the polycyclic complexity of the target compound. Reported IC50 values for similar Salvia-derived compounds range from 26.00 ± 2.00 μg/mL to 64.68 ± 4.16 μg/mL for AChE inhibition .
Comparative Analysis Table
Research Findings and Implications
- However, the lack of empirical data limits definitive conclusions .
- Enzyme Inhibition Potential: Polycyclic alkaloids with hydroxyl and methoxy groups (as seen in Salvia essential oils) demonstrate cholinesterase inhibition, suggesting the target compound may share similar mechanisms. Rigid polycyclic frameworks often enhance binding affinity to enzyme active sites .
- Synthetic Challenges : The compound’s stereochemical complexity (e.g., multiple chiral centers at 1R, 9R, 10S, etc.) poses significant synthetic hurdles, necessitating advanced asymmetric synthesis techniques.
Biological Activity
The compound (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid is a complex organic molecule with significant potential in biological applications due to its unique structural features and diverse functional groups. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound is characterized by multiple chiral centers and a distinctive tetracyclic structure. Its molecular formula is C46H58N4O9 with a molecular weight of approximately 811 g/mol. The presence of various functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₄₆H₅₈N₄O₉ |
Molecular Weight | 811 g/mol |
Topological Polar Surface Area | 154 Ų |
LogP | 3.70 |
H-Bond Donor/Acceptor | 3 / 12 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, impacting pathways such as apoptosis and cell proliferation.
- Modulation of Cell Signaling : By interacting with cell surface receptors or intracellular signaling molecules, the compound can alter signaling cascades that regulate cell growth and survival.
- Induction of Oxidative Stress : Compounds with similar structures have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Therapeutic Potential
Research indicates that this compound exhibits promising therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Its potential neuroprotective effects are being explored in models of neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups.
Q & A
Basic Research Questions
Q. How can researchers ensure stereochemical fidelity during the synthesis of this polycyclic compound?
- Methodological Answer : Synthesis of such a complex polycyclic structure requires multi-step orthogonal protection/deprotection strategies to preserve stereocenters. Key steps include:
-
Chiral Auxiliaries : Use of (R)- or (S)-configured auxiliaries during cyclization to enforce specific ring conformations.
-
Chromatographic Separation : Employ high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
-
Mass Spectrometry Validation : Confirm molecular integrity via high-resolution mass spectrometry (HRMS) with a tolerance <2 ppm, as demonstrated in exact mass analyses of similar polycyclic systems .
- Data Table : Common Chiral Resolution Techniques
Method | Resolution Efficiency | Typical Use Case |
---|---|---|
Chiral HPLC | High (≥95% ee) | Separation of enantiomers |
Crystallization | Moderate (70–90% ee) | Bulk purification |
Enzymatic Resolution | Variable | Biocatalytic asymmetric synthesis |
Q. What analytical methods are recommended to assess the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to verify substituent positions and detect impurities. For example, the methoxycarbonyl group (δ ~3.8 ppm in 1H-NMR) should show coupling consistent with its stereochemical environment.
- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity ≥98% .
- X-ray Crystallography : Resolve ambiguous stereochemistry by single-crystal diffraction, critical for confirming the ethyl and hydroxy group orientations .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkylation or hydroxylation steps. For example, the ethyl group at C12 may sterically hinder nucleophilic attack at adjacent positions.
-
Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to identify aggregation-prone intermediates.
- Data Table : Computational Tools for Reaction Optimization
Tool | Application | Accuracy Threshold |
---|---|---|
Gaussian (DFT) | Transition-state modeling | ±1.5 kcal/mol |
COMSOL + AI | Multi-parameter optimization | Real-time adjustment |
GROMACS (MD) | Solvent interaction mapping | ±0.5 Å resolution |
Q. How should researchers address contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability). For instance, discrepancies in IC50 values may arise from off-target effects in cell-based models.
- Theoretical Frameworks : Re-examine structure-activity relationship (SAR) hypotheses. The compound’s diazatetracyclic core may interact unpredictably with membrane-bound receptors due to conformational flexibility .
- Statistical Rigor : Apply mixed-effects models to account for batch-to-batch variability in compound synthesis or assay conditions .
Q. What experimental designs are suitable for studying this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 40°C for 4 weeks, sampling weekly for HPLC analysis. Monitor hydrolysis of the methoxycarbonyl group (retention time shift).
- Spectroscopic Monitoring : Use Raman spectroscopy to detect crystallinity loss or amorphous phase formation, which correlates with reduced bioavailability.
- Forced Degradation : Expose to UV light (254 nm) and reactive oxygen species (H2O2) to identify photolytic or oxidative degradation pathways .
Q. Methodological Frameworks for Data Interpretation
Q. How can researchers link observed spectral anomalies to structural defects?
- Methodological Answer :
- Hypothesis-Driven Analysis : If a 13C-NMR signal deviates by >2 ppm from predicted values, hypothesize stereochemical inversion or ring strain. Validate via NOESY correlations to confirm spatial proximity of substituents.
- Comparative Databases : Cross-reference HRMS and NMR data with repositories like PubChem or Reaxys to identify known artifacts (e.g., demethylation during storage) .
Key Citations
Properties
Molecular Formula |
C43H54N4O8 |
---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)54-4)45(3)35-41(28)15-18-47-16-10-14-40(7-2,34(41)47)36(48)43(35,53)37(49)50/h8-12,14,19-20,25,34-36,44,48,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H,49,50)/t25?,34-,35+,36+,39-,40+,41+,42?,43-/m0/s1 |
InChI Key |
AHSSAUORHFVUTG-YSFXVJJKSA-N |
Isomeric SMILES |
CC[C@@]1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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